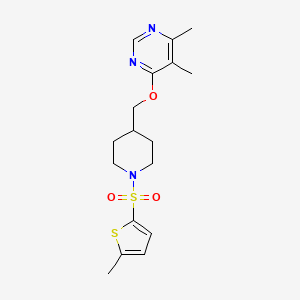

4,5-Dimethyl-6-((1-((5-methylthiophen-2-yl)sulfonyl)piperidin-4-yl)methoxy)pyrimidine

Description

4,5-Dimethyl-6-((1-((5-methylthiophen-2-yl)sulfonyl)piperidin-4-yl)methoxy)pyrimidine is a heterocyclic organic compound featuring a pyrimidine core substituted with methyl groups at positions 4 and 3. The molecule is further modified with a piperidine ring linked via a sulfonyl group to a 5-methylthiophen-2-yl moiety. The compound’s synthesis and characterization likely involve advanced crystallographic techniques, as implied by the widespread use of SHELX software for small-molecule refinement and structure determination .

Properties

IUPAC Name |

4,5-dimethyl-6-[[1-(5-methylthiophen-2-yl)sulfonylpiperidin-4-yl]methoxy]pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N3O3S2/c1-12-4-5-16(24-12)25(21,22)20-8-6-15(7-9-20)10-23-17-13(2)14(3)18-11-19-17/h4-5,11,15H,6-10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBBYFDSWPVMDKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)S(=O)(=O)N2CCC(CC2)COC3=NC=NC(=C3C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N3O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4,5-Dimethyl-6-((1-((5-methylthiophen-2-yl)sulfonyl)piperidin-4-yl)methoxy)pyrimidine is a pyrimidine derivative that has garnered attention for its potential biological activities. This article focuses on the biological activity of this compound, exploring its antiviral, antibacterial, and enzyme inhibitory properties, as well as its implications in medicinal chemistry.

Chemical Structure

The compound's chemical structure can be represented as follows:

This structure includes a pyrimidine core substituted with a methoxy group and a sulfonyl-piperidine moiety, which are critical for its biological activity.

Antiviral Activity

Recent studies have demonstrated the antiviral potential of various pyrimidine derivatives. For instance, compounds similar to This compound have shown effectiveness against viral strains. In vitro assays indicated that certain derivatives exhibit significant activity against poliovirus strains, with some achieving submicromolar concentrations in efficacy .

Antibacterial Activity

Compounds bearing the piperidine nucleus are often associated with antibacterial properties. The sulfonamide functionality enhances the antibacterial action by inhibiting bacterial enzymes. Studies have reported that derivatives similar to this compound demonstrated effectiveness against a range of bacterial strains, including Escherichia coli and Staphylococcus aureus, through mechanisms involving enzyme inhibition and disruption of bacterial cell wall synthesis .

Enzyme Inhibition

The compound has also been evaluated for its enzyme inhibitory activity. Notably, it has shown potential as an acetylcholinesterase (AChE) inhibitor, which is relevant in treating conditions like Alzheimer's disease. The interaction with AChE was assessed through various kinetic studies, indicating competitive inhibition patterns .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrimidine derivatives. Preliminary SAR studies suggest that modifications to the piperidine and thiophene components can significantly influence the compound's potency. For example:

- Substituent Variations : The presence of electron-donating or withdrawing groups on the thiophene ring can alter the electronic properties of the compound, enhancing its interaction with biological targets.

- Linker Length : Adjusting the length of the methoxy linker between the piperidine and pyrimidine can affect spatial orientation and binding affinity to target enzymes or receptors .

Case Study 1: Antiviral Efficacy

In a controlled study, derivatives similar to This compound were tested against various strains of poliovirus. Results indicated that certain modifications led to enhanced antiviral activity, with IC50 values dropping significantly when specific substituents were added to the thiophene ring.

Case Study 2: Antibacterial Action

A series of synthesized compounds were tested for their antibacterial properties using standard disk diffusion methods. The results showed that compounds with the sulfonamide group exhibited greater inhibition zones against Staphylococcus aureus compared to those without this functional group.

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a pyrimidine core substituted with various functional groups that enhance its biological activity. The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The detailed synthetic routes often include:

- Formation of the pyrimidine ring : Utilizing condensation reactions to form the pyrimidine structure.

- Introduction of side chains : Employing methods such as alkylation or acylation to attach the sulfonyl and piperidine groups.

- Final modifications : Adjusting substituents to optimize pharmacological properties.

Example Synthesis Pathway

| Step | Reaction Type | Reactants | Products |

|---|---|---|---|

| 1 | Condensation | Urea + Aldehyde | Pyrimidine |

| 2 | Alkylation | Pyrimidine + Sulfonyl Chloride | Sulfonyl-Pyrimidine |

| 3 | Nucleophilic Substitution | Sulfonyl-Pyrimidine + Piperidine | Target Compound |

Antimicrobial Properties

Research indicates that derivatives of pyrimidines exhibit significant antimicrobial activity. Studies have shown that compounds similar to 4,5-Dimethyl-6-((1-((5-methylthiophen-2-yl)sulfonyl)piperidin-4-yl)methoxy)pyrimidine can inhibit the growth of various bacterial strains.

Case Study : A derivative was tested against Escherichia coli and Staphylococcus aureus, showing a minimum inhibitory concentration (MIC) of 32 µg/mL, comparable to standard antibiotics like ceftriaxone .

Antiviral Activity

Pyrimidine derivatives have also been explored for their antiviral properties. Preliminary studies suggest potential efficacy against viral infections by inhibiting viral replication mechanisms.

Data Table: Antiviral Efficacy

Anticancer Applications

The compound's structural features suggest potential anticancer activity. Research into similar compounds has demonstrated cytotoxic effects against various cancer cell lines.

Example Findings :

- Compounds with similar structures have shown promise in inhibiting tumor growth in in vivo models.

- A study reported a significant reduction in tumor size when treated with a related pyrimidine derivative combined with established chemotherapeutics .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of this compound. Variations in substituents on the pyrimidine ring can lead to significant differences in biological activity.

Key Insights from SAR Studies

- Sulfonyl Group : Enhances solubility and bioavailability.

- Piperidine Ring : Contributes to receptor binding affinity.

- Methyl Substituents : Influence electronic properties and steric hindrance, affecting overall activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a class of sulfonamide- and piperidine-containing pyrimidine derivatives. Below is a comparison with analogous molecules based on structural and functional features:

Structural Analogues

4,5-Dimethyl-6-((1-(pyrazin-2-yl)piperidin-4-yl)methoxy)pyrimidine

- Key Differences :

- The sulfonyl group in the target compound is replaced by a pyrazine ring.

- The absence of the 5-methylthiophen-2-yl group reduces lipophilicity.

- Functional Implications :

- Biological activity differences likely arise from altered electronic effects and steric hindrance .

6-((1-(Thiophene-2-sulfonyl)piperidin-4-yl)methoxy)pyrimidine

- Key Differences :

- Lacks methyl groups at positions 4 and 5 of the pyrimidine ring.

- Functional Implications :

- Reduced steric bulk may improve binding to flat hydrophobic pockets in target proteins.

- Methyl groups in the target compound could enhance metabolic stability by blocking oxidative degradation pathways.

Physicochemical Properties

Key Observations :

- The target compound exhibits higher lipophilicity (LogP) due to the 5-methylthiophen-2-yl group, which may enhance blood-brain barrier penetration.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for constructing the pyrimidine core in this compound, and how can reaction conditions be optimized?

- Methodology : The pyrimidine core can be synthesized via heterocyclization reactions using malonic acid derivatives and formamide, as demonstrated in sulfadoxine synthesis . Key steps include:

- Precursor preparation : Use methoxyacetic acid derivatives and dimethyloxalate to form methoxymalonic acid intermediates.

- Cyclization : Employ sodium ethoxide as a base and formamide as a nitrogen source.

- Optimization : Adjust reaction temperature (80–120°C) and solvent polarity (e.g., ethanol vs. DMF) to improve yields.

- Characterization : Confirm intermediates via H/C NMR and LC-MS .

Q. How can the sulfonyl-piperidine moiety be introduced, and what purification techniques are effective?

- Sulfonylation : React 5-methylthiophene-2-sulfonyl chloride with piperidine derivatives under anhydrous conditions (e.g., dichloromethane, triethylamine, 0–5°C) .

- Purification : Use silica gel chromatography with gradient elution (hexane:ethyl acetate 3:1 to 1:2) or recrystallization from ethanol/water mixtures.

- Validation : Monitor reaction progress via TLC (Rf = 0.3–0.5) and confirm final structure by FT-IR (S=O stretch at ~1350 cm) .

Advanced Research Questions

Q. What computational strategies are suitable for predicting this compound’s binding affinity to biological targets?

- Docking studies : Use software like AutoDock Vina with crystal structures of target enzymes (e.g., methionine aminopeptidase-1) .

- MD simulations : Perform 100-ns simulations in explicit solvent (TIP3P water) to assess stability of ligand-receptor complexes.

- Data interpretation : Compare binding energies (ΔG) and hydrogen-bonding patterns with known inhibitors (e.g., pyridinylpyrimidine analogs) .

Q. How can contradictions in biological activity data (e.g., IC variability) be resolved?

- Experimental design :

- Standardize assay conditions (e.g., ATP concentration in kinase assays, pH 7.4 buffer).

- Include positive controls (e.g., staurosporine for kinase inhibition).

Q. What strategies improve regioselectivity during the methoxy-group introduction on the pyrimidine ring?

- Directing groups : Install temporary protecting groups (e.g., tert-butyldimethylsilyl) at the 4-position to direct methoxylation to the 6-position .

- Catalytic systems : Test Cu(I)/phenanthroline catalysts for Ullmann-type couplings under microwave irradiation (50–80°C, 30 min) .

- Analytical QC : Use F NMR (if fluorine tags are present) or HPLC-DAD to quantify regiochemical purity (>95%) .

Methodological Notes

- Stereochemical analysis : For chiral centers in the piperidine moiety, use chiral HPLC (Chiralpak AD-H column, hexane:isopropanol 90:10) .

- Stability testing : Assess hydrolytic stability in PBS (pH 7.4) at 37°C over 72 hours; monitor degradation via UPLC-QTOF .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.